

# Introduction: Defining Di-tert-butyl Adipate

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## Compound of Interest

Compound Name: *Di-tert-butyl adipate*

Cat. No.: B3114593

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**Di-tert-butyl adipate** is a diester compound featuring a central six-carbon adipate backbone flanked by two bulky tert-butyl ester groups.<sup>[1]</sup> Its unique molecular architecture, particularly the steric hindrance imparted by the tert-butyl groups, governs its chemical reactivity and physical properties, making it a molecule of significant interest in various scientific domains. This guide provides a comprehensive examination of its molecular structure, physicochemical characteristics, and the analytical methodologies required for its definitive identification. We will explore the causal relationships between its structure and its behavior in experimental settings, offering field-proven insights for professionals in organic synthesis and drug development.

## Part 1: Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental structure and properties.

**Di-tert-butyl adipate**'s identity is established through a combination of its systematic name, structural identifiers, and key physical data points.

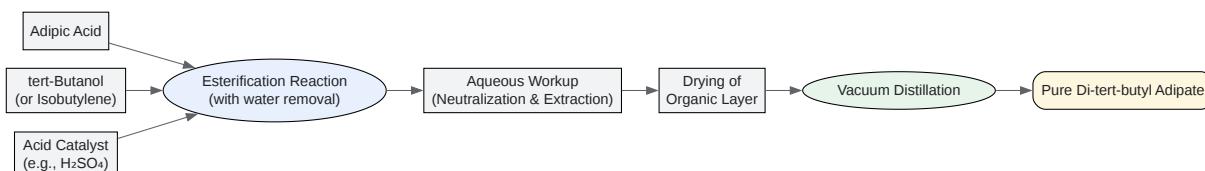
## Structural Identification

The unambiguous identification of **di-tert-butyl adipate** is crucial for regulatory compliance, patent filings, and scientific literature. The primary identifiers are:

- IUPAC Name: ditert-butyl hexanedioate<sup>[1]</sup>
- Molecular Formula: C<sub>14</sub>H<sub>26</sub>O<sub>4</sub><sup>[1]</sup>
- SMILES: CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C<sup>[1]</sup>

- InChIKey: QSVAYRBPFQOMK-UHFFFAOYSA-N[\[1\]](#)

The structure consists of a linear six-carbon dicarboxylic acid (adipic acid) core where both carboxylic acid protons are replaced by tert-butyl groups via ester linkages. The presence of these bulky tert-butyl groups is the most defining feature of the molecule. This steric bulk protects the carbonyl carbons of the ester groups from nucleophilic attack, rendering them significantly less reactive compared to less hindered esters (e.g., dimethyl or diethyl adipate). This inherent stability is a critical feature leveraged in organic synthesis, where the tert-butyl ester can serve as a robust protecting group for a carboxylic acid, only to be removed under specific, typically harsh, acidic conditions.



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## References

- 1. Di-tert-butyl adipate | C14H26O4 | CID 13082808 - PubChem [pubchem.ncbi.nlm.nih.gov]
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